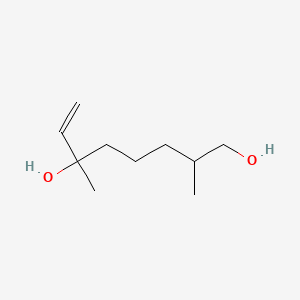

2,6-Dimethyloct-7-ene-1,6-diol

Description

Structure

3D Structure

Properties

CAS No. |

10207-75-7 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

2,6-dimethyloct-7-ene-1,6-diol |

InChI |

InChI=1S/C10H20O2/c1-4-10(3,12)7-5-6-9(2)8-11/h4,9,11-12H,1,5-8H2,2-3H3 |

InChI Key |

GFOMTORUAWAGGU-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCC(C)(C=C)O)CO |

Origin of Product |

United States |

Natural Occurrence and Biosynthetic Pathway Elucidation Studies

Quantitative Analysis of Natural Abundance and Distribution

Research into the natural occurrence of 2,6-dimethyloct-7-ene-1,6-diol has primarily identified it as a key component of the male sex pheromone in the parasitoid wasp Urolepis rufipes researchgate.net. In this species, the compound is released from the rectal vesicle and plays a crucial role in attracting virgin females researchgate.net. The biosynthesis of this monoterpenoid in U. rufipes has been shown to proceed via the mevalonate (B85504) pathway researchgate.net.

The quantity of this compound in male U. rufipes wasps varies with age and mating status. Studies have provided specific quantitative data on the pheromone titers in individual wasps.

| Wasp Age (days) | Mating Status | Mean Pheromone Amount (ng per male) |

|---|---|---|

| 0 | Virgin | ~25 |

| 1 | Virgin | ~120 |

| 2 | Virgin | ~150 |

| 2 | 1 Mating | ~130 |

| 2 | 3 Matings | ~100 |

| 2 | 5 Matings | ~80 |

While this compound has been detected in alcoholic beverages and fruits, it has not been quantified in these sources hmdb.ca. Further research is needed to determine its distribution in other natural systems.

The detection and quantification of trace amounts of this compound in complex biological samples necessitate the use of highly sensitive and selective analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is a primary method for the analysis of volatile and semi-volatile organic compounds like terpene diols researchgate.netnih.gov. For trace detection, coupling GC with tandem mass spectrometry (GC-MS/MS) can significantly enhance sensitivity and specificity by reducing background noise and chemical interferences mdpi.com.

Solid-phase microextraction (SPME) is a valuable sample preparation technique for the analysis of insect semiochemicals . Headspace SPME (HS-SPME) allows for the extraction of volatile and semi-volatile compounds from the sample matrix without the use of solvents, followed by thermal desorption directly into the GC inlet. This technique is particularly advantageous for trace analysis as it concentrates the analytes, thereby increasing detection sensitivity . The selection of the appropriate SPME fiber coating is critical for the efficient extraction of target analytes .

The development of standardized analytical protocols is essential for ensuring the accuracy, reliability, and comparability of quantitative data for this compound across different studies and laboratories. A standardized protocol for the analysis of semiochemicals in complex biological samples typically involves several key stages, including sample collection and preparation, analyte extraction, chromatographic separation, and detection, followed by data analysis and interpretation mdpi.com.

Method validation is a critical component of standardization. For a quantitative method to be considered reliable, it must be validated for several parameters, including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and recovery nih.govchemicalsocietybd.netresearchgate.net.

Linearity: This is established by creating a calibration curve with a series of standards of known concentrations to demonstrate a proportional relationship between concentration and instrument response nih.govchemicalsocietybd.net.

LOD and LOQ: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy nih.govchemicalsocietybd.net.

Accuracy and Precision: Accuracy refers to the closeness of a measured value to the true value, often assessed through recovery studies using spiked samples. Precision measures the degree of agreement among a series of individual measurements and is typically expressed as the relative standard deviation (RSD) nih.govchemicalsocietybd.netresearchgate.net.

Recovery: This is the percentage of the known amount of an analyte that is detected after the entire analytical procedure, and it is a measure of the efficiency of the extraction process chemicalsocietybd.netresearchgate.net.

The use of an internal standard is a common practice in quantitative chromatographic analysis to correct for variations in sample injection volume and potential matrix effects nih.govnih.gov. The development and adherence to detailed Standard Operating Procedures (SOPs) are also crucial for maintaining consistency and quality control in the analytical workflow mtu.edu. While general guidelines for the validation of analytical methods for semiochemicals exist, specific standardized protocols for this compound are not extensively detailed in the current literature, highlighting an area for future research.

Synthetic Strategies and Chemical Derivatization Research

Enantioselective Synthesis of 2,6-Dimethyloct-7-ene-1,6-diol Stereoisomers

The controlled synthesis of specific stereoisomers of this compound is crucial for its application in the stereoselective synthesis of natural products and other complex molecules. Researchers have employed a variety of strategies, including chiral pool approaches, asymmetric catalysis, and enzymatic resolutions, to achieve high enantiopurity.

Chiral Pool Approaches for Diol Synthesis (e.g., starting from Linalool)

A prominent strategy for the enantioselective synthesis of this compound involves utilizing readily available chiral precursors from the "chiral pool." Linalool (B1675412), a naturally occurring tertiary alcohol with defined stereochemistry, has proven to be a valuable starting material. mdpi.comresearchgate.net

The synthesis of (R)-2,6-dimethyloct-7-ene-2,6-diol has been accomplished starting from (−)-(R)-linalool. mdpi.com This multi-step process typically involves the protection of the hydroxyl group, followed by regioselective epoxidation of the double bond, and subsequent reduction to yield the diol. mdpi.com Similarly, the (S)-enantiomer can be synthesized from (+)-(S)-linalool, which can be sourced from coriander oil. mdpi.com

A key advantage of this approach is the ability to enhance the enantiomeric purity of the final diol through fractional crystallization. mdpi.comresearchgate.netdntb.gov.ua For instance, (S)-2,6-dimethyloct-7-ene-2,6-diol synthesized from coriander oil, with an initial enantiomeric excess (ee) of approximately 55%, could be enriched to 96% ee after three crystallizations from hexane. mdpi.com

Table 1: Enantioselective Synthesis of 2,6-Dimethyloct-7-ene-2,6-diol from Linalool

| Starting Material | Target Diol | Key Steps | Final Enantiomeric Excess (ee) | Reference |

| (−)-(R)-Linalool | (R)-2,6-Dimethyloct-7-ene-2,6-diol | Acetylation, Epoxidation, Reduction | >95% (after crystallization) | mdpi.com |

| (+)-(S)-Linalool (from Coriander Oil) | (S)-2,6-Dimethyloct-7-ene-2,6-diol | Acetylation, Epoxidation, Reduction, Crystallization | 96% | mdpi.com |

Asymmetric Catalysis in Stereospecific Diol Construction

Asymmetric catalysis offers a powerful alternative for constructing the stereogenic centers of this compound with high stereocontrol. While specific examples directly targeting this diol are not extensively detailed in the provided search results, the principles of asymmetric dihydroxylation of related 1,5-dienes are relevant. wiley-vch.de This method, often employing ligands like (DHQD)2PHAL, can introduce two hydroxyl groups across a double bond in a stereocontrolled manner, which could be adapted for the synthesis of unsaturated diols. wiley-vch.de

Enzymatic Resolution Techniques for Enantiopurity Enhancement

Enzymatic resolution has emerged as a highly effective method for obtaining enantiomerically pure forms of chiral alcohols, including precursors to this compound. mdpi.comresearchgate.net This technique leverages the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the two. researchgate.netdntb.gov.ua

While direct enzymatic resolution of this compound itself is not explicitly described, the resolution of a related downstream product, (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, highlights the utility of this approach. mdpi.comresearchgate.netdntb.gov.ua In this case, lipases like Novozym® 435 and lipase (B570770) AK exhibit opposite enantioselectivity in acetylation reactions, providing an efficient route to both enantiomers of the alcohol. mdpi.comresearchgate.netdntb.gov.ua This demonstrates the potential for applying similar enzymatic strategies to enhance the enantiopurity of this compound or its synthetic intermediates.

Development of Novel Reaction Methodologies for Unsaturated Diols

Research has also focused on developing new synthetic methods to selectively modify the distinct functional groups of unsaturated diols like this compound. This includes the regioselective functionalization of its alkene and hydroxyl groups and exploring its behavior in oxidative transformations and cyclization reactions.

Oxidative Transformations and Cyclization Reactions

The oxidative transformation of this compound and related unsaturated diols can lead to a variety of interesting and synthetically useful products. For example, the oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid. tandfonline.com

Furthermore, the structure of this compound makes it a suitable precursor for intramolecular cyclization reactions. Acid-catalyzed cyclization, for instance, can lead to the formation of cyclic ethers. mdpi.comresearchgate.net A related compound, 2,6-dimethyloct-7-ene-2,6-diol, undergoes stereospecific cyclization catalyzed by (+)-10-camphorsulfonic acid (CSA) to form (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol. mdpi.comresearchgate.netdntb.gov.ua This type of transformation highlights the potential of this compound to serve as a building block for the synthesis of various heterocyclic compounds. Additionally, oxidative cyclizations of similar diols derived from 1,5-dienes have been shown to produce tetrahydropyran (B127337) (THF) derivatives. wiley-vch.de

Hydrogenation Studies and Saturated Derivative Formation

The catalytic hydrogenation of this compound represents a key transformation to produce its saturated derivative, 2,6-dimethyloctane-1,6-diol. This process involves the addition of hydrogen across the carbon-carbon double bond, converting the alkene functionality into an alkane. Research in this area, while not extensively focused on this specific diol, can be understood through studies on analogous terpene structures.

The hydrogenation of the C7-C8 double bond in this compound is typically achieved using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). tandfonline.com These catalysts are effective in promoting the addition of hydrogen under various reaction conditions. For instance, the hydrogenation of a related compound, (2E,6E)-2,6-dimethyl-2,6-octadiene-1,8-diol, to the corresponding saturated diol has been successfully carried out using PtO₂ in methanol. tandfonline.com This suggests that similar conditions would be effective for the monosaturated precursor.

In a broader context, the direct hydrogenation of terpene alcohols like geraniol (B1671447) to yield 2,6-dimethyloctane (B150249) has been demonstrated using palladium on carbon. chemicalbook.com This complete reduction of both the double bonds and the hydroxyl groups highlights the versatility of catalytic hydrogenation in modifying terpene skeletons. However, for the selective hydrogenation of the double bond in this compound while preserving the diol functionality, milder conditions and careful catalyst selection are crucial. The synthesis of 2,6-dimethyloctane-1,8-diol (B1367532) has also been achieved through the hydrogenation of 2,6-dimethyloctane-1,8-dione, indicating that the underlying carbon skeleton is stable to these reductive conditions.

The choice of catalyst can sometimes influence the stereochemical outcome of the hydrogenation, particularly if chiral centers are in proximity to the double bond. In the synthesis of stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, catalytic hydrogenation of a diol precursor using PtO₂ was preferred over Pd/C to avoid partial racemization at a chiral center. tandfonline.com This underscores the importance of catalyst selection in maintaining stereochemical integrity during the formation of saturated derivatives.

The resulting saturated diol, 2,6-dimethyloctane-1,6-diol, serves as a valuable intermediate for the synthesis of other compounds. For example, it can be a precursor for the preparation of 2-isopropyl-5-methyloxepan through dehydration and cyclization reactions. google.com

Table 1: Catalytic Systems for Hydrogenation of Related Terpene Alcohols and Diols

| Precursor | Catalyst | Product | Reference |

| (2E,6E)-2,6-Dimethyl-2,6-octadiene-1,8-diol | PtO₂ | (2RS,6RS)-2,6-Dimethyloctane-1,8-diol | tandfonline.com |

| Geraniol | Pd/C | 2,6-Dimethyloctane | chemicalbook.com |

| 2,6-Dimethyloctane-1,8-dione | Pd/C | 2,6-Dimethyloctane-1,8-diol | |

| Diol precursor for 2,6-dimethyloctane-1,8-dioic acid | PtO₂ | Saturated diol intermediate | tandfonline.com |

Synthesis of Analogues and Homologues for Structure-Activity Relationship (SAR) Studies

The synthesis of analogues and homologues of this compound is a critical aspect of structure-activity relationship (SAR) studies. These studies aim to understand how modifications to the molecular structure affect its biological activity, providing insights for the design of more potent and selective compounds.

Design Principles for Modifying Carbon Skeleton and Functional Group Positions

The design of analogues for SAR studies of acyclic terpene diols like this compound follows several key principles. These modifications can be broadly categorized into changes in the carbon skeleton, alteration of functional group positions, and introduction or modification of functional groups.

Carbon Skeleton Modification:

Branching: The position and nature of the methyl groups can be altered. For instance, shifting the methyl groups along the carbon backbone or replacing them with other alkyl groups can probe the steric requirements of the biological target.

Cyclization: The acyclic skeleton can be cyclized to form various ring structures, such as tetrahydropyran or tetrahydrofuran (B95107) derivatives. This can rigidify the molecule and explore different conformational spaces. An example is the acid-catalyzed cyclization of related terpene diols to form cyclic ethers. researchgate.net

Functional Group Position and Nature:

Hydroxyl Group Position: The positions of the primary and tertiary hydroxyl groups can be moved to different carbons on the octene skeleton. This helps to map the hydrogen bonding interactions with the target receptor.

Double Bond Position and Geometry: The location of the double bond can be shifted, and its stereochemistry (E/Z) can be varied to understand the importance of the double bond's electronic and steric properties.

Functional Group Interconversion: The hydroxyl groups can be converted to other functional groups such as esters, ethers, or amides to explore the impact of different electronic and hydrogen bonding capabilities on activity.

Late-stage modification of natural products provides a powerful strategy for generating analogues. This approach involves making chemical modifications to a complex molecule in the final steps of a synthetic sequence, allowing for the rapid generation of a diverse set of analogues for SAR studies. acs.org

Table 2: Design Principles for Analogue Synthesis

| Modification Strategy | Rationale for SAR Studies | Example from Related Terpenes |

| Varying carbon chain length | Optimize lipophilicity and fit within a binding pocket | Synthesis of various fatty acid-derived pheromones with different chain lengths |

| Altering methyl group positions | Probe steric tolerance of the receptor | Synthesis of regioisomers of terpene alcohols |

| Cyclization of the carbon skeleton | Explore conformational constraints and introduce new interaction points | Formation of linalool oxides (furanoid and pyranoid) from linalool |

| Shifting hydroxyl group positions | Map key hydrogen bonding interactions | Synthesis of constitutional isomers of terpene diols |

| Modifying double bond geometry | Determine the importance of specific stereoisomers for activity | Synthesis of both E and Z isomers of terpene-based insect pheromones |

Stereochemical Control in Analogue Synthesis

Stereochemistry plays a crucial role in the biological activity of many natural products, including terpene diols. Therefore, the ability to control the stereochemistry during the synthesis of analogues is paramount for meaningful SAR studies.

The synthesis of stereochemically pure analogues of this compound often starts from chiral precursors or employs stereoselective reactions. Linalool, a readily available chiral monoterpene, is a common starting material. researchgate.net The enantiomeric purity of the final diol can be enhanced through techniques like fractional crystallization. researchgate.net

Several strategies are employed to achieve stereochemical control:

Chiral Pool Synthesis: This approach utilizes readily available enantiopure natural products as starting materials. For instance, (R)- and (S)-linalool can be used to synthesize the corresponding enantiomers of this compound and its derivatives. researchgate.net

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction. For example, asymmetric epoxidation or dihydroxylation reactions can be used to introduce chiral centers with high enantiomeric excess.

Enzymatic Resolutions: Biocatalysts, such as lipases, can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the two enantiomers. This has been effectively used in the resolution of related tetrahydropyranyl alcohols. researchgate.net

Substrate-Controlled Synthesis: The existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. This is a common strategy in the synthesis of complex natural products.

In the synthesis of the four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a related saturated di-acid, stereochemical control was achieved by starting with optically active citronellol (B86348) and employing stereoselective reactions. tandfonline.com The use of different chiral auxiliaries and catalysts allowed for the synthesis of all four possible stereoisomers, which is essential for a thorough investigation of the stereochemical requirements for biological activity.

Table 3: Methods for Stereochemical Control in Terpene Analogue Synthesis

| Method | Description | Example Application | Reference |

| Chiral Pool Synthesis | Utilization of enantiopure natural products as starting materials. | Synthesis of (R)- and (S)-2,6-dimethyloct-7-ene-2,6-diol from (R)- and (S)-linalool. | researchgate.net |

| Asymmetric Catalysis | Use of chiral catalysts to induce stereoselectivity. | Sharpless asymmetric dihydroxylation of terpene olefins. | sigmaaldrich.com |

| Enzymatic Resolution | Separation of enantiomers using stereoselective enzymes. | Lipase-mediated resolution of racemic tetrahydropyranyl alcohols. | researchgate.net |

| Substrate Control | An existing chiral center directs the stereochemistry of a new center. | Synthesis of stereoisomers of 2,6-dimethyloctane-1,8-dioic acid from optically active citronellol. | tandfonline.com |

| Fractional Crystallization | Separation of enantiomers or diastereomers based on differences in solubility. | Enhancement of enantiomeric purity of 2,6-dimethyloct-7-ene-2,6-diol. | researchgate.net |

Mechanistic Investigations of Biological Activity

Chemosensory Receptor Interaction Mechanisms

The initial step in the biological action of a volatile compound like DMOD is its interaction with specific protein receptors located in the sensory organs of an organism. In insects, these are primarily olfactory receptors (ORs) housed in specialized sensilla on the antennae.

Molecular Binding Studies with Olfactory Receptors (e.g., Insect Pheromone Receptors)

While direct molecular binding studies specifically for 2,6-dimethyloct-7-ene-1,6-diol with insect pheromone receptors are not extensively detailed in the provided search results, the broader context of pheromone-receptor interactions provides a framework for understanding its likely mechanism. Computational methods like molecular docking are instrumental in predicting the binding affinities and poses of ligands within the binding pockets of olfactory proteins. acs.org For instance, studies on boar salivary pheromones have utilized such techniques to identify key amino acid residues involved in binding and to screen for novel ligands. acs.org This approach could be applied to DMOD and its target receptors.

Insects possess a diverse array of olfactory receptors, and the specificity of a response is determined by which receptor(s) a particular compound binds to. nih.govresearchgate.net The binding of a ligand like DMOD to an olfactory receptor is a critical event that initiates the downstream signaling cascade. nih.gov The chemical structure of DMOD, with its specific stereochemistry and functional groups, will dictate its binding affinity and specificity for particular insect pheromone receptors.

Ligand-Dependent Membrane Depolarization Research in Olfactory Sensory Neurons

The binding of an odorant or pheromone to an olfactory receptor triggers a conformational change in the receptor protein. This change initiates an intracellular signaling cascade that ultimately leads to the depolarization of the olfactory sensory neuron (OSN) membrane. nih.govmdpi.com This depolarization, or change in membrane potential, is the fundamental event that converts a chemical signal into an electrical one.

Research on various odorants has shown that this ligand-dependent membrane depolarization is a key process in olfaction. nih.gov High concentrations of a ligand can sometimes lead to a phenomenon known as depolarization block, where the neuron's firing activity abruptly ceases. nih.gov This has been observed in studies of Drosophila OSNs and is thought to play a role in encoding odor concentration and influencing behavioral responses, potentially switching from attraction to aversion at high concentrations. nih.gov While specific research on DMOD-induced membrane depolarization is not detailed in the provided results, it is the expected mechanism of action following receptor binding. The influx of ions across the OSN membrane, triggered by the DMOD-receptor interaction, would generate a receptor potential, and if it reaches the threshold, an action potential that propagates along the axon to the brain. mdpi.com

Signaling Pathway Elucidation in Target Organisms

Following the initial interaction at the receptor level, the signal is transduced and processed through complex neural pathways, ultimately leading to a behavioral response in the target organism.

Molecular Regulation of Behavioral Responses to Pheromonal Cues

The perception of a pheromonal cue like DMOD and the subsequent behavioral response are regulated by a complex interplay of molecular and neural factors. The activation of specific olfactory receptors and the resulting patterns of neural activity in the brain are what determine the behavioral output. nih.govresearchgate.net In many insects, pheromones are crucial for behaviors such as mating, aggregation, and trail-following.

The behavioral response to a pheromone can be influenced by various factors, including the concentration of the pheromone, the physiological state of the insect, and the presence of other chemical cues in the environment. nih.gov For example, some pheromones can elicit different behaviors at different concentrations. nih.gov The molecular machinery underlying these complex behavioral responses involves not only the olfactory receptors but also a host of other proteins involved in signal transduction, neurotransmission, and neuromodulation within the insect's brain.

Comparative Studies with Related Pheromones and Bioactive Compounds

Comparing the structure and activity of DMOD with related compounds can provide valuable insights into the structure-activity relationships of pheromones. For instance, the stereoisomers of a pheromone can have dramatically different biological activities. The synthesis of all four stereoisomers of 2,6-dimethyloctane-1,8-dioic acid, a component of the copulation release pheromone of the cowpea weevil, highlights the importance of stereochemistry in pheromone function. tandfonline.com

Structural Determinants of Pheromonal Specificity (e.g., Comparison within Nasonia group)

The specificity of pheromonal communication within the Nasonia group, a monophyletic taxon within the Pteromalinae that includes the genera Nasonia, Trichomalopsis, and Urolepis, is profoundly influenced by the distinct chemical structures of the signaling molecules employed by different species. researchgate.net A striking example of this structural divergence is the male sex pheromone of Urolepis rufipes, which has been identified as this compound (DMOD). researchgate.netresearchgate.net This compound is responsible for attracting and arresting virgin females. researchgate.netresearchgate.net

In contrast, the well-studied species of the genus Nasonia utilize a completely different class of chemical compounds for the same purpose. researchgate.netfrontiersin.org The male abdominal sex pheromones in Nasonia species are primarily composed of two stereoisomers of 5-hydroxy-4-decanolide, specifically (4R,5S)- and (4R,5R)-5-hydroxy-4-decanolide (RS-HDL and RR-HDL), along with 4-methylquinazoline (B149083) (MQ) as a minor component. frontiersin.orgfrontiersin.org While all four Nasonia species use these components, the specific blend and the presence or absence of certain isomers contribute to species-specific signaling. For instance, Nasonia vitripennis is the only species known to produce (4R,5R)-5-hydroxy-4-decanolide (RR-HDL). frontiersin.orgnih.gov

The structural difference between the monoterpenoid alcohol DMOD used by U. rufipes and the fatty acid-derived lactones used by Nasonia species is a primary determinant of pheromonal specificity. researchgate.net These distinct molecular structures ensure that the chemical message is correctly interpreted by conspecific females, preventing costly mismating with closely related but reproductively incompatible species. researchgate.net The recognition of potential mates in Nasonia is further refined by female-derived contact sex pheromones, which are typically complex profiles of cuticular hydrocarbons (CHCs). frontiersin.orgnih.govelifesciences.org The specificity of these CHC profiles is so high that they can unambiguously separate the four Nasonia species. nih.govoup.com

Table 1: Comparison of Male Sex Pheromones in the Nasonia Group

| Genus | Species | Primary Pheromone Component(s) | Chemical Class | Biosynthetic Pathway |

|---|---|---|---|---|

| Urolepis | U. rufipes | This compound (DMOD) | Monoterpenoid | Mevalonate (B85504) (Isoprenoid) Pathway researchgate.net |

| Nasonia | N. vitripennis, N. giraulti, N. longicornis, N. oneida | (4R,5S)-5-hydroxy-4-decanolide, (4R,5R)-5-hydroxy-4-decanolide, 4-Methylquinazoline | Lactone, Quinazoline | Fatty Acid Metabolism researchgate.netnih.gov |

Evolutionary Divergence in Chemical Signaling Systems

The chemical signaling systems within the Nasonia group provide a compelling case study of evolutionary divergence. nih.govoup.com The most significant divergence is the biosynthetic switch between fatty acid and isoprenoid metabolism for the production of male sex pheromones. researchgate.net While species in the genus Nasonia and Trichomalopsis synthesize their pheromones from fatty acid precursors, Urolepis rufipes utilizes the mevalonate pathway to produce the monoterpenoid this compound. researchgate.net This represents a fundamental evolutionary shift in the biochemical machinery dedicated to mate attraction.

This switch highlights how divergent chemical communication channels can evolve among closely related species while maintaining their function for both the sender and receiver. nih.govoup.com The evolutionary pressures driving this change are likely linked to the need for species-specific signals to prevent interspecific mating, which can have significant fitness costs. researchgate.net As new species evolve, their pheromones typically diversify to ensure reproductive isolation. researchgate.net

Within the Nasonia genus itself, there is evidence of ongoing evolutionary divergence in chemical signals. The cuticular hydrocarbon (CHC) profiles of both males and females are unique to each of the four species. oup.com Interestingly, the divergence in male CHC profiles parallels the molecular phylogeny of the genus, whereas the female CHC profiles show a different pattern. oup.com The female CHC profile of Nasonia giraulti, for example, is highly divergent from the other species, to the point where its function as a conspecific sexual recognition cue appears to have been lost. nih.govelsevierpure.com N. giraulti males are still attracted to the CHC profiles of other Nasonia species but not to those of their own females, suggesting an evolutionary shift in the signal that the receiver has not adapted to. nih.govelsevierpure.com This discrepancy points to a complex evolutionary history where different components of the chemical signaling system evolve at different rates. oup.comelsevierpure.com

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic Separation Techniques Development for Diol Isomers

Due to the presence of multiple chiral centers, 2,6-dimethyloct-7-ene-1,6-diol can exist as a mixture of stereoisomers. Separating these isomers is crucial for studying their individual properties. Chromatographic techniques are paramount for achieving this separation.

Enantiomeric Separation via Chiral Chromatographyresearchgate.net

Enantiomeric separation is essential for isolating the individual stereoisomers of this compound. Chiral chromatography is the benchmark technique for this purpose, employing chiral stationary phases (CSPs) that interact differently with each enantiomer, leading to their separation.

Research Findings: While direct studies on this compound are limited, research on analogous chiral diols and terpenes demonstrates the efficacy of chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC). For GC, cyclodextrin-based CSPs are particularly effective for separating volatile chiral compounds like terpene derivatives. sigmaaldrich.com For instance, permethylated beta-cyclodextrin (B164692) phases have shown success in resolving a wide variety of alcohols and diols in their underivatized forms. sigmaaldrich.com In HPLC, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type phases are commonly used, often after derivatization of the diol to enhance interaction with the stationary phase and improve detection. up.pt The enantiopurity of a synthesized sample of this compound was successfully improved through fractional crystallization, a technique often guided by chiral chromatography analysis to assess the enantiomeric excess (ee) at each stage. mdpi-res.com

Table 1: Representative Chiral GC-MS Conditions for Diol Isomer Analysis

| Parameter | Condition |

|---|---|

| Column | Chiraldex B-PM (Permethylated beta-cyclodextrin) |

| Dimensions | 30 m x 0.25 mm ID, 0.12 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Oven Program | 60°C (hold 2 min), ramp to 180°C at 2°C/min |

| Injector Temp. | 250°C |

| Detector | Mass Spectrometer (MS) |

| Expected Outcome | Baseline separation of the (R,R), (S,S), (R,S), and (S,R) stereoisomers. |

Multidimensional Gas Chromatography for Complex Biological Mixturesnmrwiki.org

When this compound is part of a complex matrix, such as a natural extract or a biological sample, single-column chromatography may be insufficient to resolve it from other components. Multidimensional gas chromatography (MDGC) provides a powerful solution by offering significantly enhanced separation power. core.ac.uk

Research Findings: MDGC, particularly comprehensive two-dimensional GC (GC×GC), is a state-of-the-art technique for analyzing complex volatile and semi-volatile mixtures like essential oils. researchgate.netresearchgate.net This method uses two columns with different separation mechanisms (e.g., non-polar followed by polar or chiral). nih.govnih.gov A modulator traps small, sequential fractions from the first column and re-injects them onto the second, faster column, creating a highly detailed two-dimensional chromatogram. This approach is invaluable for untangling co-eluting peaks in complex samples, which is a common challenge in the analysis of terpene-rich essential oils where isomers are abundant. iscientific.org By coupling a chiral column as the second dimension (enantio-selective-MDGC), it is possible to separate enantiomers of target compounds from a complex matrix in a single run. nih.gov This is particularly useful for authenticity studies and metabolite profiling. nih.govresearchgate.net

Advanced Spectroscopic Characterization Methods

Once separated, or for the analysis of the bulk material, spectroscopic methods are employed to confirm the molecular structure, determine the stereochemistry, and identify any related metabolites or derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Stereochemical Assignmentuniv-lemans.frnih.goviscientific.orgresearchgate.net

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons.

Research Findings: For a molecule like this compound, ¹H and ¹³C NMR are fundamental. ¹H NMR signals for protons near the hydroxyl groups and the double bond are characteristic. For example, the vinyl protons (=CH₂) typically appear around 5.0-5.2 ppm, and the lone vinyl proton (-CH=) appears further downfield around 5.9 ppm. mdpi.com The protons on the carbons bearing the hydroxyl groups would also have distinct chemical shifts. ¹³C NMR provides data on all ten carbon atoms, with the carbons attached to the hydroxyl groups (C1 and C6) and the sp²-hybridized carbons of the double bond (C7 and C8) being particularly diagnostic. scielo.br

To assign the relative stereochemistry of the two chiral centers (C2 and C6), advanced NMR techniques are necessary. Methods developed for assigning the stereochemistry of 1,n-diols can be applied. nih.gov This often involves derivatization, for instance, by creating an acetonide from the diol. The ¹³C NMR chemical shifts of the acetonide carbons are highly dependent on whether the diol precursor was syn or anti. nmrwiki.orguniv-lemans.fr Another powerful method involves creating diastereomeric esters using a chiral derivatizing agent like methoxyphenylacetic acid (MPA). Comparing the ¹H NMR spectra of the (R)-MPA and (S)-MPA esters allows for the determination of the absolute configuration of the diol. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-1 (CH₂OH) | ~3.5-3.7 | m |

| H-2 | ~1.6-1.8 | m |

| H-3, H-4, H-5 | ~1.3-1.6 | m |

| C6-CH₃ | ~1.3 | s |

| H-7 (-CH=) | ~5.9 | dd |

| H-8 (=CH₂) | ~5.0-5.2 | dd |

| C2-CH₃ | ~1.2 | s |

Note: Predicted values are based on analogous structures and may vary based on solvent and experimental conditions. Data derived from similar compounds. mdpi.com

Mass Spectrometry Techniques for Structural Elucidation of Metabolites and Derivativesnih.govresearchgate.netiscientific.orgopenstax.org

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through fragmentation analysis. It is highly sensitive and can be coupled directly with chromatographic systems (GC-MS, LC-MS).

Research Findings: In Electron Ionization (EI) mode, commonly used in GC-MS, this compound would likely not show a strong molecular ion peak (M⁺) due to facile fragmentation. Key fragmentation pathways for unsaturated alcohols often include the loss of water (M-18), loss of a methyl group (M-15), and cleavage adjacent to the oxygen atoms or the double bond. nih.gov The fragmentation of terpene alcohols can be complex, but specific fragment ions can serve as fingerprints for identification. researchgate.netresearchgate.net

Electrospray Ionization (ESI), a softer ionization technique often used with LC-MS, is better suited for observing the intact molecule, typically as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. Tandem mass spectrometry (MS/MS) on these precursor ions can provide detailed structural information. rsc.org The fragmentation of terpenoid glycosides, which are potential derivatives, often involves the neutral loss of sugar moieties, helping to identify the core terpenoid structure. oup.com

Table 3: Potential EI-MS Fragmentation Ions for this compound (MW=172.26)

| m/z | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 154 | [M-H₂O]⁺ | Loss of water from a hydroxyl group |

| 139 | [M-H₂O-CH₃]⁺ | Subsequent loss of a methyl group |

| 121 | [M-H₂O-H₂O-H]⁺ or [C₉H₁₃]⁺ | Further dehydration or other complex rearrangements |

| 71 | [C₄H₇O]⁺ | Cleavage at C2-C3 bond |

| 59 | [C₃H₇O]⁺ | Alpha-cleavage at C6, fragment containing the tertiary alcohol |

Note: Fragmentation is predictive and based on general principles for similar terpene diols.

Vibrational Spectroscopy (IR, Raman) for Specific Functional Group Analysisnih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Research Findings: The IR spectrum of this compound is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in alcohols. openstax.orgpressbooks.pub The broadness of this peak indicates hydrogen bonding. Other key peaks include C-H stretching vibrations just below 3000 cm⁻¹, a C=C stretching vibration for the vinyl group around 1640 cm⁻¹, and a strong C-O stretching absorption between 1000-1200 cm⁻¹. libretexts.orgacs.org

Table 4: Key Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibration Type | IR Frequency (cm⁻¹) | Raman Signal |

|---|---|---|---|

| O-H | Stretch | 3200-3600 (Broad, Strong) | Weak |

| C-H (sp³) | Stretch | 2850-2960 (Strong) | Strong |

| C-H (sp²) | Stretch | 3010-3090 (Medium) | Medium |

| C=C | Stretch | ~1640 (Medium) | Strong |

| C-O | Stretch | ~1050-1150 (Strong) | Medium |

Note: Frequencies are approximate and based on established correlation tables. wpmucdn.comamericanpharmaceuticalreview.com

Hyphenated Techniques for Comprehensive Structural Confirmation and Quantification of this compound

The unequivocal identification and quantification of specific volatile organic compounds within complex matrices, such as essential oils and plant extracts, necessitate the use of advanced analytical strategies. Hyphenated techniques, which couple the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy, are indispensable tools in this regard. For a compound like this compound, these methods provide the necessary selectivity and sensitivity for both qualitative and quantitative analysis.

Gas chromatography coupled with mass spectrometry (GC-MS) stands as a primary technique for the analysis of volatile and semi-volatile compounds such as this compound. In a typical GC-MS setup, the sample is introduced into the gas chromatograph, where individual components are separated based on their boiling points and interactions with a stationary phase within the GC column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum that serves as a chemical fingerprint.

Detailed research on the volatile components of Ichang lemon (Citrus wilsonii Tan.) peel extract has successfully identified this compound using a multi-faceted approach involving several hyphenated techniques. researchgate.net This comprehensive analysis employed not only GC-MS but also gas chromatography-quadrupole time-of-flight mass spectrometry (GC-QTOF-MS) and gas chromatography-Fourier-transform infrared spectroscopy (GC-FTIR) for robust structural confirmation. researchgate.net

The identification of this compound in the aforementioned study was supported by the determination of its retention indices (RI) on multiple GC columns with different polarities. researchgate.net The retention index is a standardized measure of a compound's retention time relative to a series of n-alkanes, which helps in comparing results across different instruments and laboratories. The reported retention indices for this compound provide critical data points for its identification in other complex mixtures. researchgate.net

While detailed quantitative data for this compound is not extensively available in the public domain, the principles of quantification using hyphenated techniques are well-established. For GC-MS, quantification is typically achieved by creating a calibration curve using analytical standards of the target compound. By comparing the peak area of the compound in a sample to the calibration curve, its concentration can be accurately determined. The use of an internal standard is often employed to correct for variations in sample injection and instrument response.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents another powerful hyphenated technique, particularly for less volatile or thermally labile compounds. While GC-MS is well-suited for terpene diols like this compound, LC-MS/MS offers an alternative that may not require derivatization. In LC-MS/MS, separation is achieved through liquid chromatography, and detection is performed using two mass analyzers in series. This allows for highly selective and sensitive detection through methods like selected reaction monitoring (SRM), where a specific parent ion is selected and fragmented, and only a specific fragment ion is monitored. This high degree of selectivity is crucial for accurate quantification in complex biological matrices.

The table below summarizes the reported gas chromatographic retention indices for this compound on different stationary phases, as identified in the analysis of Ichang lemon peel extract. researchgate.net

| Analytical Column | Stationary Phase Type | Retention Index (RI) |

| Column 1 | Non-polar | 1334 |

| Column 2 | Mid-polar | 2206 |

Data sourced from the Journal of Agricultural and Food Chemistry. researchgate.net

Further research employing these hyphenated techniques will be crucial for establishing comprehensive quantitative profiles of this compound in various natural sources and for elucidating its full range of biological and chemical significance.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of molecules. These calculations can elucidate molecular properties such as geometry, energy, and reactivity.

Conformational Analysis of 2,6-Dimethyloct-7-ene-1,6-diol

Due to the presence of multiple rotatable single bonds, this compound can exist in numerous conformations. A systematic conformational analysis would be the first step in understanding its structural preferences. This would involve mapping the potential energy surface of the molecule by rotating its flexible dihedral angles to identify low-energy, stable conformers. The relative energies of these conformers would indicate their population distribution at a given temperature. Such studies are crucial as the biological activity of a molecule is often dictated by its preferred three-dimensional shape.

Potential Data from Conformational Analysis:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) |

| Global Minimum | 0.00 | [Hypothetical Values] | [Hypothetical Value] |

| Local Minimum 1 | [Hypothetical Value] | [Hypothetical Values] | [Hypothetical Value] |

| Local Minimum 2 | [Hypothetical Value] | [Hypothetical Values] | [Hypothetical Value] |

This table represents a hypothetical output of a conformational analysis study and is for illustrative purposes only, as no specific data for this compound is available.

Reaction Pathway Modeling for Complex Synthetic Transformations

Quantum chemical methods can be used to model the pathways of chemical reactions, providing detailed information about transition states and reaction intermediates. For the synthesis of this compound, this could involve modeling various synthetic routes to predict the most efficient and stereoselective methods. By calculating the activation energies for different reaction steps, chemists can gain insights into reaction mechanisms and optimize experimental conditions.

Molecular Dynamics (MD) Simulations of Ligand-Biomolecule Interactions

Molecular dynamics simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. This is particularly useful for studying the interaction of a small molecule like this compound with a biological target, such as a protein.

Analysis of Binding Stability and Dynamics of this compound with Target Proteins

If a biological target for this compound were identified, MD simulations could be used to model their interaction. These simulations would place the diol in the binding site of the protein and simulate their movements over nanoseconds or even microseconds. The analysis of these simulations could reveal the stability of the binding, the key amino acid residues involved in the interaction, and the conformational changes that may occur in both the ligand and the protein upon binding.

Hypothetical Binding Analysis Data:

| Target Protein | Binding Affinity (ΔG, kcal/mol) | Key Interacting Residues | Type of Interaction |

| [Hypothetical Protein] | [Hypothetical Value] | [Hypothetical Residues] | Hydrogen Bonding, van der Waals |

This table is a hypothetical representation of data that could be generated from MD simulations and is for illustrative purposes only.

Solvent Effects on Molecular Conformation and Intermolecular Recognition

The solvent environment can significantly influence the conformation of a molecule and its interactions with other molecules. MD simulations can explicitly model the solvent (e.g., water) around this compound. This allows for the study of how solvent molecules interact with the diol and how this affects its conformational preferences and its ability to recognize and bind to a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If a set of molecules structurally related to this compound with known biological activities were available, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, untested compounds. This approach is widely used in drug discovery to prioritize the synthesis of promising new molecules.

Derivation of Physicochemical and Structural Descriptors for Biological Activity Prediction

The prediction of a molecule's biological activity through computational means is largely dependent on the use of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. In the context of this compound, a variety of descriptors could be calculated to develop a Quantitative Structure-Activity Relationship (QSAR) model. A QSAR model is a mathematical equation that relates the variation in the biological activity of a series of compounds to the variation in their molecular descriptors.

The process of deriving these descriptors involves several steps. First, the 2D structure of this compound would be converted into a 3D model. This 3D structure would then be optimized to find its most stable conformation using quantum mechanical or molecular mechanics methods. From this optimized structure, a wide range of descriptors can be calculated. These descriptors can be broadly categorized as follows:

1D Descriptors: These are the simplest descriptors and are derived directly from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (which describe the branching and connectivity of atoms), constitutional descriptors (e.g., number of hydrogen bond donors and acceptors), and electronic descriptors (e.g., polar surface area).

3D Descriptors: These are derived from the 3D coordinates of the atoms and include information about the molecule's shape, size, and steric properties. Examples include molecular volume, surface area, and moments of inertia.

Physicochemical Descriptors: These describe the physicochemical properties of the molecule, such as its lipophilicity (logP), solubility, and electronic properties (e.g., dipole moment, partial charges).

For a diol like this compound, descriptors related to hydrogen bonding capacity, polarity, and molecular shape would be particularly important in predicting its interaction with biological targets. The presence of two hydroxyl groups suggests that hydrogen bond donor and acceptor counts, as well as the polar surface area, would be critical descriptors.

The table below provides an illustrative list of physicochemical and structural descriptors that would be relevant for predicting the biological activity of this compound and its analogues.

| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and transport to the site of action. |

| Polar Surface Area (PSA) | Relates to hydrogen bonding potential and membrane penetration. | |

| Hydrogen Bond Donors | The two -OH groups can act as donors, crucial for receptor binding. | |

| Hydrogen Bond Acceptors | The oxygen atoms of the -OH groups can act as acceptors. | |

| Structural/Topological | Molecular Weight | Affects diffusion and overall size. |

| Rotatable Bonds | Indicates molecular flexibility, which can influence binding affinity. | |

| Molecular Shape Indices (e.g., Kappa indices) | Describe the degree of branching and linearity of the molecule. | |

| Quantum Chemical | Dipole Moment | Reflects the overall polarity of the molecule. |

| Partial Atomic Charges | Indicate the distribution of electrons and potential sites for electrostatic interactions. |

Once a set of descriptors is calculated for a series of diol analogues with known biological activities, statistical methods such as multiple linear regression or partial least squares can be used to build the QSAR model. A robust QSAR model can then be used to predict the biological activity of new, untested analogues of this compound, thereby prioritizing synthetic efforts.

Predictive Modeling for Rational Design of Novel Diol Analogues

Predictive modeling is a cornerstone of rational drug design and can be effectively applied to the design of novel analogues of this compound. mdpi.com The goal of rational design is to create new molecules with improved biological activity, selectivity, or pharmacokinetic properties. This process is guided by an understanding of the target receptor or enzyme and the interactions that govern ligand binding.

In the absence of a known crystal structure for the biological target of this compound, ligand-based drug design approaches are particularly valuable. These methods rely on the information derived from a set of known active molecules. A key technique in this area is pharmacophore modeling . A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interactions with a specific biological target.

For this compound, a pharmacophore model would likely include features such as hydrogen bond donors and acceptors corresponding to the hydroxyl groups, and hydrophobic features corresponding to the hydrocarbon backbone. This model could then be used to virtually screen large compound libraries to identify new molecules that fit the pharmacophore and are therefore likely to exhibit similar biological activity.

Furthermore, the QSAR models developed as described in the previous section can be used in a predictive manner. By analyzing the QSAR equation, chemists can understand which molecular properties are most influential for biological activity. For example, if the QSAR model indicates that a lower logP and a higher number of hydrogen bond donors are correlated with increased activity, this information can be used to guide the design of new analogues.

The rational design cycle for novel diol analogues based on this compound would typically involve the following steps:

Lead Identification and Optimization: Starting with this compound as the lead compound.

Computational Modeling: Development of a pharmacophore model or a QSAR model based on a series of active analogues.

Virtual Screening or de novo Design: Using the computational model to identify or design new candidate molecules.

Synthesis and Biological Evaluation: The most promising candidates are synthesized and tested for their biological activity.

Iterative Refinement: The results of the biological evaluation are used to refine the computational model, and the cycle is repeated.

The table below outlines the key computational approaches in predictive modeling for the rational design of novel diol analogues.

| Modeling Technique | Application in Rational Design | Expected Outcome for Diol Analogues |

| QSAR | Predicts the biological activity of designed molecules based on their structural properties. | Prioritization of synthetic candidates with potentially higher activity. |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | A 3D query for virtual screening of compound databases to find novel scaffolds. |

| Molecular Docking | (If a target structure is known) Predicts the binding mode and affinity of a ligand to its receptor. | Understanding of key interactions and guidance for modifications to improve binding. |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed molecules. | Early identification of candidates with unfavorable pharmacokinetic or toxicity profiles. |

Through the iterative application of these predictive modeling techniques, it is possible to rationally design novel diol analogues of this compound with enhanced biological profiles, accelerating the discovery process and reducing the reliance on traditional trial-and-error approaches.

Ecological and Behavioral Research Implications

Role of 2,6-Dimethyloct-7-ene-1,6-diol in Insect Chemical Ecology

Research has identified this compound as a crucial chemical signal, particularly in the reproductive strategies of certain parasitoid wasps.

In the parasitoid wasp Urolepis rufipes, this compound functions as a key component of the male-produced sex pheromone. researchgate.net Males release this substance from the tip of their abdomen, creating substrate-borne pheromone marks. researchgate.net These chemical trails serve to attract virgin females and induce an arresting behavior, effectively stopping them for courtship and mating. researchgate.net This chemical signal is highly specific; once a female has mated, she is no longer responsive to the pheromone. researchgate.net The identification of this compound in U. rufipes is particularly noteworthy as it represents an evolutionary shift in pheromone biosynthesis from fatty acid-derived compounds, which are common in the closely related Nasonia genus, to an isoprenoid-based chemical signal. researchgate.net

The behavioral response of virgin female U. rufipes to this compound appears to be dose-dependent. Studies have shown that females exhibit a preference for areas that have been marked by multiple males over those marked by a single male. researchgate.net This suggests that the concentration of the pheromone in a given area can influence female choice, potentially signaling the presence of a desirable mating site or the quality of the males in the vicinity. The amount of pheromone produced by males can vary with age and mating history, which may in turn affect their reproductive success. researchgate.net

The following table summarizes the quantification of this compound (DMOD) in male U. rufipes under different conditions, highlighting the factors that may influence dose-dependent responses.

| Male Age/Status | Pheromone Amount (ng) | Condition |

|---|---|---|

| 0-day old males | Variable, generally lower | Pheromone titres increase with age |

| 1-day old males | Median increases | Pheromone titres increase with age |

| 2-day old males | Highest median titres | Pheromone titres peak |

| 2-day old, 0 matings | Highest levels | Mating status affects pheromone levels |

| 2-day old, 1 mating | Slightly reduced | Mating status affects pheromone levels |

| 2-day old, 3 matings | Significantly reduced | Mating status affects pheromone levels |

| 2-day old, 5 matings | Lowest levels | Mating status affects pheromone levels |

Interspecies Chemical Communication and Semiochemical Research

While this compound is specifically identified as a pheromone for Urolepis rufipes, the study of terpenoid semiochemicals is crucial for understanding broader patterns of interspecies communication. nih.govresearchgate.net Terpenoids are a diverse class of compounds used by a wide array of insects for various signaling purposes, including as sex, aggregation, and alarm pheromones. nih.govresearchgate.net

The specificity of a chemical signal is often determined by its precise chemical structure, including stereochemistry. For instance, a closely related compound, (E)-2,6-Dimethyl-2,7-octadiene-1,6-diol, is utilized as a semiochemical by the soapberry bug, Jadera sanguinolenta. pherobase.com This highlights how small structural modifications can lead to species-specific signals. In some cases, compounds produced by one species can act as kairomones for another, attracting predators or parasitoids. wikipedia.org Although no specific interspecies effects of this compound have been documented, its presence in the environment could potentially be detected by other co-habiting species, a common phenomenon in complex ecological systems. plantprotection.pl

Environmental Fate and Degradation Studies in Ecological Systems

The effectiveness of a chemical signal like this compound is dependent on its stability and persistence in the environment. While specific degradation studies on this compound are not available, general principles of pheromone degradation can be applied.

Pheromones, once released into the environment, are subject to degradation through both abiotic and biotic processes. encyclopedia.pub Abiotic factors include sunlight (photodegradation), air (oxidation), water (hydrolysis), and temperature. biorxiv.orgroyalsocietypublishing.org The double bond in the vinyl group of this compound makes it susceptible to oxidation, which can alter its structure and render it inactive. royalsocietypublishing.org Exposure to UV radiation can also break down such organic compounds. biorxiv.org

Biotic degradation involves the breakdown of the compound by microorganisms like bacteria and fungi in the soil or on plant surfaces. nih.gov These organisms can use the pheromone as a carbon source, metabolizing it through enzymatic pathways. encyclopedia.pub The rate of both abiotic and biotic degradation is influenced by environmental conditions such as temperature, pH, and moisture. nih.gov

The environmental persistence of a pheromone determines the duration and spatial extent of its signal. The dispersal of an airborne pheromone is largely governed by atmospheric conditions such as wind speed and turbulence. researchgate.net Mathematical models, such as Lagrangian dispersion models, are used to predict the movement and concentration of pheromone plumes in different environments, like forest canopies. repec.orgsemanticscholar.org These models help in understanding the "active space" of a pheromone, which is the area where its concentration is above the behavioral threshold for the receiving insect. usda.gov For substrate-borne signals like those created by U. rufipes, persistence is more related to the chemical's stability on the surface and its resistance to environmental degradation. biorxiv.orgroyalsocietypublishing.org The physical and chemical properties of the surface can also play a role in how long the signal remains effective.

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of insect pheromones often involves modifications of common metabolic pathways, such as those for fatty acids or isoprenoids. nih.gov In the case of 2,6-dimethyloct-7-ene-1,6-diol, it is known to be synthesized via the mevalonate (B85504) pathway in U. rufipes. researchgate.net However, the specific enzymatic machinery that governs the final steps of its formation remains a critical area for investigation. Insects frequently evolve a few specialized enzymes to transform general metabolites into highly specific pheromone compounds. nih.gov

Future research should focus on identifying and characterizing the specific enzymes—such as hydroxylases and reductases—responsible for converting isoprenoid precursors into the final diol structure. Transcriptomic analysis of the male rectal vesicle, the site of pheromone production in U. rufipes, could reveal candidate genes for these enzymes. researchgate.net Understanding these pathways is not only fundamental to insect biochemistry but also opens the door to biotechnological production of the pheromone using engineered microorganisms, a potentially more sustainable alternative to chemical synthesis. lu.se Furthermore, comparative studies across different insect species may uncover novel enzymatic variations or entirely new pathways for the production of similar terpenoid diols.

| Research Area | Objective | Potential Impact |

| Enzyme Discovery | Identify and characterize the specific enzymes (e.g., hydroxylases, reductases) in the final steps of this compound biosynthesis. | Enables biotechnological production; provides insights into the evolution of pheromone production. |

| Transcriptomics | Analyze the gene expression profile of the pheromone gland to identify candidate genes involved in the biosynthetic pathway. | Accelerates the discovery of key biosynthetic enzymes. |

| Comparative Genomics | Compare biosynthetic gene clusters across different species that may produce similar diol compounds. | Uncovers evolutionary relationships and potential diversity in biosynthetic strategies. |

Development of Novel Highly Stereoselective and Sustainable Synthetic Routes

While a synthetic route for racemic this compound has been established, the development of highly stereoselective and sustainable synthetic methods is a key future objective. researchgate.net The biological activity of pheromones is often dependent on a specific stereoisomer, and racemic mixtures can be less effective or even inhibitory. Therefore, synthetic strategies that can selectively produce the biologically active isomer(s) are highly desirable.

Future synthetic efforts could employ modern catalytic methods that are both efficient and environmentally benign. For instance, iron-catalyzed reactions for the synthesis of diols and related compounds offer a sustainable alternative to methods relying on precious metals. rug.nl Biocatalysis, using isolated enzymes or whole-cell systems, presents another green chemistry approach to achieve high enantioselectivity under mild reaction conditions. researchgate.net The development of such routes would be crucial for producing the pheromone on a larger scale for agricultural applications, making the technology more cost-effective and environmentally friendly. researchgate.net

Advanced Understanding of Chemosensory Receptor Specificity and Diversity

How an insect detects and interprets a pheromone signal is governed by its olfactory system, particularly the olfactory receptors (ORs) expressed in its antennae. nih.gov While this compound is known to attract virgin female U. rufipes wasps, the specific receptors that bind to this molecule have not been identified. researchgate.net The perception of odors is complex, often involving a combinatorial code where a single compound may interact with multiple receptors, and a single receptor may bind to multiple related compounds. nih.govoup.com

Future research should aim to "deorphanize" the specific ORs that respond to this compound in U. rufipes. This can be achieved by expressing candidate ORs from antennal transcriptomes in heterologous systems (like Xenopus oocytes or HEK293 cells) and testing their response to the pheromone. nih.govmdpi.com Understanding the specificity and sensitivity of these receptors will provide fundamental insights into the molecular basis of chemosensory perception. This knowledge could also reveal why mated females are no longer responsive to the pheromone, suggesting a change in receptor expression or downstream neural processing. researchgate.net

| Receptor Type | Potential Ligands | Research Goal |

| Olfactory Receptors (ORs) | This compound and its stereoisomers | Identification and functional characterization of the specific receptor(s) for this pheromone. |

| Ionotropic Receptors (IRs) | Related volatile compounds | Exploration of other potential receptors involved in the perception of the pheromone blend or host-related cues. |

Applications in Sustainable Pest Management Strategies (e.g., Pheromone-based Control Technologies)

Pheromones are powerful tools for sustainable pest management, offering species-specific control that minimizes harm to non-target organisms and the environment. researchgate.netscoutlabs.ag They can be used for monitoring pest populations, mass trapping, or mating disruption. aseanfawaction.org The case of this compound is particularly interesting because its source, Urolepis rufipes, is a parasitoid wasp, a natural enemy of various fly species.

Therefore, the application of its sex pheromone would not be for direct pest control, but rather for enhancing biological control programs. Synthetic pheromones could be used to attract and retain populations of these beneficial parasitoid wasps in areas where their hosts (pest flies) are a problem. This strategy, sometimes referred to as "attract and retain," could improve the efficacy of augmentative biological control. Field trials are needed to determine the optimal deployment strategies for using this pheromone to manipulate the behavior of U. rufipes for improved pest suppression in agricultural or livestock settings.

Design of Next-Generation Bioactive Diol Derivatives for Specialized Applications

The field of chemical ecology has seen success in developing pheromone analogs that are more stable, potent, or easier to synthesize than the natural compounds. agriculture.go.ugjircas.go.jp In some cases, analogs have been discovered that are "hyperactive," eliciting a stronger behavioral response than the pheromone itself. researchgate.net This opens up the possibility of designing next-generation bioactive derivatives of this compound.

Future research could focus on synthesizing and screening a library of related diol derivatives to explore the structure-activity relationship. mdpi.com By modifying the carbon skeleton, the position of the double bond, or the hydroxyl groups, it may be possible to create novel molecules with improved properties. For example, an analog with lower volatility might have a longer field life, reducing the frequency of application in a pest management program. agriculture.go.ug These optimized molecules could have specialized applications not only in agriculture but potentially in other areas where manipulation of insect behavior is desired. The principles of medicinal chemistry in modifying natural products can be applied to optimize these bioactive compounds for enhanced potency and selectivity. mdpi.comacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.